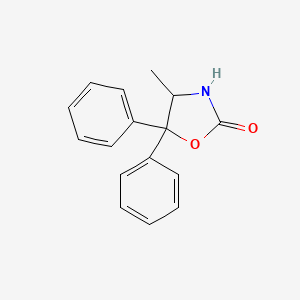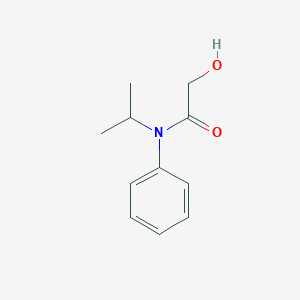
Propachlor-2-hydroxy
Overview
Description
Propachlor-2-hydroxy, also known as 2-Hydroxy-N-isopropyl-N-phenyl-acetamide, is a metabolite of the herbicide propachlor. It is primarily used in agricultural settings to control the growth of weeds. The compound has a molecular formula of C11H15NO2 and a molecular weight of 193.24 g/mol .
Mechanism of Action
Target of Action
Propachlor-2-hydroxy, also known as propachlor, is a pre-emergence herbicide used for controlling annual grasses and some broad-leaved weeds . The primary targets of propachlor are the proteins involved in cell formation and protein synthesis .
Mode of Action
Propachlor acts selectively and systemically, affecting cell formation and protein synthesis . It inhibits the synthesis of very-long-chain fatty acids (VLCFA), which leads to the inhibition of cell division . Studies have shown that propachlor’s effect on protein biosynthesis occurs prior to its effect on RNA synthesis, suggesting that its primary interaction is with protein biosynthesis .
Biochemical Pathways
The degradation of propachlor in soil bacteria involves several biochemical pathways. Two different propachlor degradation pathways have been identified in two species of soil bacteria . One pathway proceeds through the intermediate N-isopropylacetanilide, leading to the accumulation of N-isopropylaniline and isopropylamine . The other pathway involves the reduction of propachlor to 2-chloro-N-isopropylacetamide . Both pathways are inducible and result in the conversion of the carbon atoms in the propachlor ring to carbon dioxide .
Pharmacokinetics
The properties of propachlor, such as its moderate mobility in the environment , suggest that it may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties
Result of Action
The action of propachlor results in the complete inhibition of root elongation in plants within 16 hours of exposure .
Action Environment
The action, efficacy, and stability of propachlor can be influenced by various environmental factors. For instance, the presence of dissolved organic matter in the soil can affect the mobility behavior of propachlor . Additionally, microbial degradation is the primary mechanism of propachlor dissipation from soil , suggesting that the presence and activity of soil bacteria can significantly influence the action and environmental fate of propachlor.
Biochemical Analysis
Biochemical Properties
Propachlor-2-hydroxy plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found that soil bacteria such as Acinetobacter strain BEM2 can utilize propachlor as the sole and limiting carbon source . This suggests that this compound may interact with enzymes and proteins involved in the metabolism of this bacterium.
Cellular Effects
Given that it is a derivative of propachlor, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that propachlor, the parent compound, is metabolized by soil bacteria, suggesting that this compound may also undergo degradation over time .
Metabolic Pathways
This compound is likely involved in various metabolic pathways. It may interact with enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It may interact with transporters or binding proteins, and could potentially affect its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Propachlor-2-hydroxy can be synthesized through the hydrolysis of propachlor. The reaction typically involves the use of a strong base such as sodium hydroxide (NaOH) under controlled conditions. The hydrolysis reaction proceeds as follows: [ \text{Propachlor} + \text{NaOH} \rightarrow \text{this compound} + \text{NaCl} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale hydrolysis reactions. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pH, and reaction time, are carefully controlled to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions
Propachlor-2-hydroxy undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace the hydroxyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic reagents like sodium azide (NaN3) and sodium cyanide (NaCN) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of azides or nitriles.
Scientific Research Applications
Propachlor-2-hydroxy has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of herbicide residues.
Biology: Studied for its effects on cellular processes and protein synthesis.
Medicine: Investigated for its potential cytotoxic effects and mechanisms of action.
Industry: Utilized in the development of herbicide formulations and environmental monitoring.
Comparison with Similar Compounds
Similar Compounds
Alachlor: Another chloroacetanilide herbicide with similar applications and mechanisms of action.
Metolachlor: A widely used herbicide with comparable chemical properties and uses.
Acetochlor: Shares structural similarities and is used for similar agricultural purposes.
Uniqueness
Propachlor-2-hydroxy is unique due to its specific inhibitory effects on protein biosynthesis, which distinguishes it from other similar compounds. Its specific mode of action and the resulting metabolic pathways make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-hydroxy-N-phenyl-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-9(2)12(11(14)8-13)10-6-4-3-5-7-10/h3-7,9,13H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXCYTBWTKRHMFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


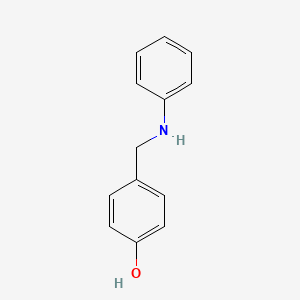
![2-[4-(Thiophen-3-ylmethyl)piperazin-1-yl]ethan-1-ol](/img/structure/B3340251.png)


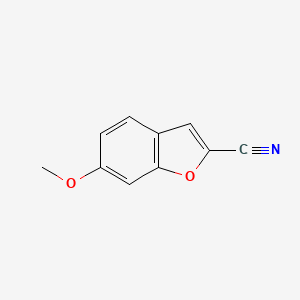
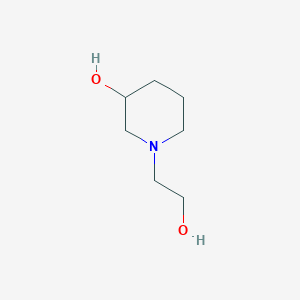
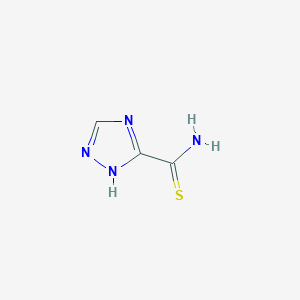
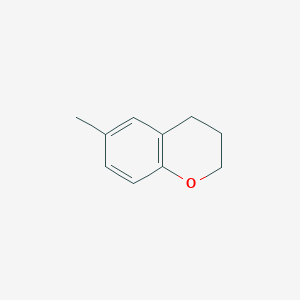


![3-(3,4-Dichlorobenzylidene)-2,3-dihydro-1h-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B3340309.png)

![{1-[(2,5-Difluorophenyl)methyl]piperidin-3-yl}methanol](/img/structure/B3340326.png)
